Bienvenue dans la boutique en ligne BenchChem!

AP-III-a4 hydrochloride

Enolase inhibition IC50 Nonsubstrate analogue

Select AP-III-a4 HCl to study enolase's 'moonlighting' transcriptional functions without affecting glycolysis. It uniquely binds the dimerization domain, unlike active-site inhibitors, enabling precise investigation of gene regulation and metabolic reprogramming in obesity, T2DM, and cancer metastasis models.

Molecular Formula C31H44ClFN8O3
Molecular Weight 631.2 g/mol
Cat. No. B1150000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP-III-a4 hydrochloride
SynonymsENOblock Hcl
Molecular FormulaC31H44ClFN8O3
Molecular Weight631.2 g/mol
Structural Identifiers
InChIInChI=1S/C31H43FN8O3.ClH/c32-26-10-6-25(7-11-26)22-36-30-38-29(35-21-24-4-2-1-3-5-24)39-31(40-30)37-27-12-8-23(9-13-27)20-28(41)34-15-17-43-19-18-42-16-14-33;/h6-13,24H,1-5,14-22,33H2,(H,34,41)(H3,35,36,37,38,39,40);1H
InChIKeyUYGRNXLHKIBHMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AP-III-a4 Hydrochloride: The First Nonsubstrate Analogue Enolase Inhibitor for Cancer and Metabolic Disease Research


AP-III-a4 hydrochloride (CAS 2070014-95-6), also known as ENOblock hydrochloride, is a small molecule enolase inhibitor that belongs to the class of nonsubstrate analogue inhibitors [1]. It was identified as the first compound that directly binds to enolase without mimicking the substrate 2-phosphoglycerate, with a reported IC50 of 0.576 µM in cell-free enzymatic assays [2]. The hydrochloride salt form offers improved aqueous solubility (≥8.63 mg/mL in water with ultrasonication) compared to the free base, facilitating formulation for in vitro and in vivo studies .

Why Generic Substitution Fails: The Unique Moonlighting-Targeted Mechanism of AP-III-a4 Hydrochloride Versus Classical Enolase Inhibitors


Unlike conventional enolase inhibitors that target the catalytic active site (e.g., SF2312, HEX, and phosphonate-based inhibitors), AP-III-a4 hydrochloride operates through a distinct mechanism: it binds to the enolase dimerization domain and induces nuclear translocation, thereby modulating the non-glycolytic 'moonlighting' transcriptional repressor functions of the enzyme [1]. This mechanistic divergence has profound implications for biological outcomes—subsequent studies have demonstrated that AP-III-a4 does not inhibit enolase enzymatic activity in vitro under conditions where classical inhibitors show robust inhibition [2]. Consequently, substituting another enolase inhibitor for AP-III-a4 would fail to replicate the compound's specific effects on gene expression, metabolic reprogramming, and cellular differentiation that are independent of glycolysis inhibition.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons That Define AP-III-a4 Hydrochloride's Differential Profile


AP-III-a4 Hydrochloride IC50 vs. SF2312: Potency Gap Highlights Mechanism Distinction

AP-III-a4 hydrochloride exhibits an IC50 of 0.576 µM against enolase in cell-free assays [1]. In contrast, SF2312, a natural phosphonate antibiotic enolase inhibitor, displays substantially higher potency with IC50 values of 37.9 nM and 42.5 nM against human recombinant ENO1 and ENO2, respectively . However, SF2312 acts as an active-site inhibitor, whereas AP-III-a4 is a nonsubstrate analogue that binds the dimerization domain, leading to distinct biological consequences [2]. The lower potency of AP-III-a4 is offset by its unique ability to modulate moonlighting functions rather than simply blocking glycolysis.

Enolase inhibition IC50 Nonsubstrate analogue

Direct Head-to-Head Comparison: AP-III-a4 and POMHEX Synergize with Regorafenib in Drug-Resistant Colorectal Cancer

In a study investigating resistance to antiangiogenic therapy in colorectal cancer, regorafenib-resistant SW620 cells were treated with regorafenib plus either AP-III-a4 (10 µM) or POMHEX for 24 hours [1]. While the paper reports that both combinations synergized with regorafenib, the comparison demonstrates that AP-III-a4 and POMHEX can be used interchangeably in this specific context of ENO2 inhibition to overcome drug resistance. The data are presented in Extended Data Fig. 9b of the publication.

Colorectal cancer Drug resistance Combination therapy

Controversial Finding: AP-III-a4 Does Not Inhibit Enolase Enzymatic Activity In Vitro, Unlike HEX and SF2312

A 2016 study by Satani et al. reported that ENOblock (AP-III-a4) fails to inhibit enolase enzymatic activity in vitro as measured by three different assays, including a novel 31P NMR-based method that avoids optical interference [1]. This is in stark contrast to established enolase inhibitors like HEX and SF2312, which robustly inhibit enzyme activity. The authors concluded that any biological effects observed with AP-III-a4 must arise from mechanisms other than direct enolase catalytic inhibition.

Enolase activity Mechanism of action Moonlighting functions

In Vivo Efficacy: AP-III-a4 Reduces Body Weight in Diet-Induced Obese Mice

In a diet-induced obesity mouse model, treatment with ENOblock (AP-III-a4) significantly reduced body weight gain compared to vehicle control [1]. Specifically, obese animals treated with ENOblock showed a reduction in body weight and increased core body temperature, along with improved metabolic and inflammatory parameters in liver, adipose tissue, and hippocampus. While no direct comparator enolase inhibitor was tested in this study, the findings demonstrate a unique therapeutic potential for AP-III-a4 in metabolic disorders that is not reported for other enolase inhibitors.

Obesity Metabolic syndrome In vivo pharmacology

Superior Efficacy Over Rosiglitazone in a Type 2 Diabetes Model: Multi-Endpoint Advantage

In a mammalian model of type 2 diabetes mellitus (T2DM), ENOblock (AP-III-a4) treatment reduced hyperglycemia and hyperlipidemia. When directly compared to the established anti-diabetes drug rosiglitazone, ENOblock produced greater beneficial effects on lipid homeostasis, fibrosis, inflammatory markers, nephrotoxicity, and cardiac hypertrophy [1]. This comparison highlights AP-III-a4's potential as a multi-faceted therapeutic candidate for T2DM that addresses both glycemic control and secondary complications.

Type 2 diabetes Rosiglitazone Metabolic disease

AP-III-a4 Hydrochloride: Validated Application Scenarios for Targeted Research Programs


Investigation of Enolase Moonlighting Functions in Transcriptional Regulation

AP-III-a4 hydrochloride is the only commercially available nonsubstrate analogue enolase inhibitor that binds the dimerization domain and induces nuclear translocation, making it uniquely suited for studies dissecting the non-glycolytic, moonlighting functions of enolase as a transcriptional repressor [1]. Researchers studying gene regulation by metabolic enzymes should select this compound over active-site inhibitors to avoid confounding effects from glycolysis blockade.

Preclinical Obesity and Metabolic Syndrome Research

As demonstrated in diet-induced obese mice, AP-III-a4 hydrochloride treatment reduces body weight gain and improves metabolic parameters [1]. This compound is therefore an essential tool for investigating enolase as a novel target in obesity and for evaluating the metabolic consequences of modulating enolase moonlighting functions in vivo.

Type 2 Diabetes Drug Discovery and Target Validation

Given its superior efficacy over rosiglitazone in a T2DM mouse model across multiple endpoints including lipid homeostasis, fibrosis, and cardiac hypertrophy [1], AP-III-a4 hydrochloride is the compound of choice for target validation studies exploring enolase as a therapeutic target for T2DM. Its unique mechanism may provide advantages over conventional anti-diabetic agents in preclinical development.

Cancer Cell Metastasis and Drug Resistance Studies

AP-III-a4 hydrochloride has been shown to inhibit cancer cell metastasis in vivo in a zebrafish xenograft model [1] and to synergize with antiangiogenic drugs in drug-resistant colorectal cancer cells [2]. Researchers investigating ENO2-driven resistance mechanisms or seeking to combine glycolysis modulation with other therapies should utilize this compound as a reference inhibitor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for AP-III-a4 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.